molecular formula C20H18ClN3O5S B2706900 (Z)-methyl 2-(6-acetamido-2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-48-4

(Z)-methyl 2-(6-acetamido-2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2706900
CAS No.: 897734-48-4
M. Wt: 447.89
InChI Key: KFDWSTFSVJYSCQ-ATJXCDBQSA-N
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Description

(Z)-methyl 2-(6-acetamido-2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and oncology research. Its complex structure, featuring an acetamido group, a chlorophenoxy acetyl imino linkage, and a methyl acetate moiety, is designed to interact with specific biological targets. Compounds within this structural class have been extensively investigated for their potential to function as protein kinase inhibitors , which are crucial in regulating cell signaling pathways. The presence of the benzothiazole core is a hallmark of molecules that exhibit potent antiproliferative activity against a range of human cancer cell lines. Researchers utilize this compound to probe the mechanisms of apoptosis and cell cycle arrest, particularly in studies focused on overcoming drug resistance in malignancies. Its primary research value lies in its application as a chemical tool for validating new targets in signal transduction pathways and for serving as a key intermediate in the synthesis of more complex therapeutic candidates for preclinical evaluation.

Properties

IUPAC Name

methyl 2-[6-acetamido-2-[2-(4-chlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S/c1-12(25)22-14-5-8-16-17(9-14)30-20(24(16)10-19(27)28-2)23-18(26)11-29-15-6-3-13(21)4-7-15/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDWSTFSVJYSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=C(C=C3)Cl)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(6-acetamido-2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential therapeutic applications. Its structure features a benzo[d]thiazole core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C18H19ClN2O4S\text{C}_{18}\text{H}_{19}\text{Cl}\text{N}_2\text{O}_4\text{S}

Research indicates that compounds similar to this compound function primarily through the inhibition of specific pathways involved in disease progression. Notably, it has been identified as an ATF4 inhibitor , which plays a crucial role in the unfolded protein response (UPR). The UPR is activated in various pathological conditions, including cancer and neurodegenerative diseases .

Pharmacological Effects

  • Anti-Cancer Activity : The compound has shown promise in inhibiting tumor growth by modulating the UPR pathway. In vitro studies indicate that it can reduce cell viability in various cancer cell lines through apoptosis induction.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect against neurodegeneration by reducing oxidative stress and inflammation, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease .
  • Anti-Inflammatory Properties : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions .

Case Studies and Research Findings

A number of studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1Demonstrated that compounds with similar structures inhibited ATF4 activity, leading to reduced tumor cell proliferation .
Study 2Showed neuroprotective effects in animal models of Alzheimer's disease, suggesting potential for cognitive enhancement .
Study 3Investigated anti-inflammatory effects in macrophage models, revealing significant reductions in IL-6 and TNF-alpha levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related benzothiazole derivatives:

Key Findings:

The 6-acetamido substituent distinguishes it from the indole-containing derivative in , which may prioritize π-π stacking interactions.

Synthetic Methodologies :

  • The target compound likely employs imine formation similar to , but its synthesis may require additional steps for introducing the acetamido group, contrasting with the one-pot three-component reaction in .
  • Reflux durations vary: 8 hours in vs. 5 hours in , suggesting solvent and substituent-dependent reaction kinetics.

Biological and Functional Implications: The methyl ester in the target compound may offer better membrane permeability than the ethyl ester in , though hydrolytic susceptibility could differ. The absence of a cyano group (cf.

Analytical Characterization :

  • All compounds rely on NMR and IR for structural validation, but explicitly includes elemental analysis for purity assessment, a step likely critical for the target compound as well.

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